4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt typically involves the reaction of 4-aminobutyric acid with a phosphonation mixture. This mixture is formed by combining phosphorous acid and methanesulfonic anhydride. The reaction is followed by hydrolysis and pH adjustment to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phosphonic acid derivatives .
Scientific Research Applications
Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its effects on bone metabolism and cellular processes.
Medicine: It is a key component in the treatment of bone diseases, particularly osteoporosis and Paget’s disease.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt involves its binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This inhibition helps to maintain bone density and strength. The compound also inhibits farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparison with Similar Compounds
Similar Compounds
Etidronate: Another bisphosphonate used in the treatment of bone diseases.
Risedronate: Known for its higher potency and similar mechanism of action.
Ibandronate: Used for the treatment of osteoporosis with a different dosing regimen.
Uniqueness
Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt is unique due to its specific binding affinity to bone mineral and its potent inhibitory effect on osteoclast-mediated bone resorption. Its effectiveness in maintaining bone density and reducing fracture risk makes it a valuable therapeutic agent in the management of bone diseases .
Properties
Molecular Formula |
C4H13NNaO7P2+ |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1 |
InChI Key |
CAKRAHQRJGUPIG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na+] |
Origin of Product |
United States |
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